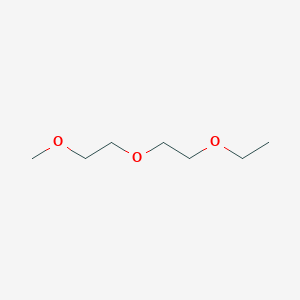

1-Éthoxy-2-(2-méthoxyéthoxy)éthane

Vue d'ensemble

Description

. Il se caractérise par ses groupes fonctionnels éthylène glycol, éthyle et méthyle. Ce composé est largement utilisé comme solvant dans diverses industries en raison de ses excellentes propriétés de solvabilité .

Applications De Recherche Scientifique

L'éther éthylique de l'éthylène glycol diéthylique a une large gamme d'applications en recherche scientifique, notamment :

Biologie : Il est utilisé dans la préparation d'échantillons biologiques et comme solvant pour les tests biochimiques.

Mécanisme d'action

Le mécanisme d'action de l'éther éthylique de l'éthylène glycol diéthylique implique sa capacité à dissoudre une large gamme de composés organiques et inorganiques. Ceci est dû à sa nature polaire et à la présence à la fois de groupes fonctionnels éthylène glycol et éther, qui lui permettent d'interagir avec diverses cibles moléculaires et voies . Il peut former des liaisons hydrogène avec d'autres molécules, ce qui améliore sa solvabilité et sa réactivité .

Mécanisme D'action

Target of Action

1-Ethoxy-2-(2-methoxyethoxy)ethane, also known as diethylene glycol ethyl methyl ether , is a chemical compound with the molecular formula C7H16O3 . .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature . This physical property may influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a chemical compound. For 1-Ethoxy-2-(2-methoxyethoxy)ethane, it’s known that the compound should be stored in a dry, room temperature environment . .

Méthodes De Préparation

L'éther éthylique de l'éthylène glycol diéthylique est généralement synthétisé par réaction de l'éther monoéthylique de l'éthylène glycol diéthylique avec du méthanol en présence d'un catalyseur tel que l'hydroxyde de sodium ou l'hydroxyde de potassium . La réaction est effectuée à des températures allant de 30°C à 120°C, et le produit est purifié par distillation . Les méthodes de production industrielle impliquent des procédés similaires, souvent avec des étapes supplémentaires pour la purification et le contrôle de la qualité .

Analyse Des Réactions Chimiques

L'éther éthylique de l'éthylène glycol diéthylique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des aldéhydes et des acides carboxyliques.

Réduction : Il peut être réduit pour former des alcools.

Substitution : Il peut subir des réactions de substitution nucléophile, où les groupes éthyle ou méthyle sont remplacés par d'autres groupes fonctionnels

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme l'hydrure de lithium et d'aluminium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Comparaison Avec Des Composés Similaires

L'éther éthylique de l'éthylène glycol diéthylique est unique par rapport à d'autres composés similaires en raison de sa combinaison spécifique de groupes fonctionnels éthylène glycol, éthyle et méthyle. Les composés similaires comprennent :

Éther monoéthylique de l'éthylène glycol diéthylique : Il lui manque le groupe méthyle, ce qui entraîne des propriétés de solvabilité différentes.

Éther monométhylique de l'éthylène glycol diéthylique : Il lui manque le groupe éthyle, ce qui affecte sa réactivité et ses applications.

Éther monométhylique de l'éthylène glycol : Il a une structure plus simple avec une seule unité glycol, ce qui conduit à un comportement chimique différent.

L'éther éthylique de l'éthylène glycol diéthylique se distingue par sa solvabilité et sa réactivité équilibrées, ce qui le rend adapté à une large gamme d'applications dans divers domaines .

Activité Biologique

1-Ethoxy-2-(2-methoxyethoxy)ethane, also known as diethylene glycol methyl ethyl ether (DEGME), is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

- Molecular Formula : C7H16O3

- CAS Number : 1002-67-1

- Physical State : Colorless liquid

- Boiling Point : 177 °C

- Flash Point : 69 °C

Biological Activity

1-Ethoxy-2-(2-methoxyethoxy)ethane exhibits several biological activities, primarily related to its interactions with cellular systems. Research indicates that it may have applications in various fields, including pharmacology and toxicology.

The biological activity of 1-Ethoxy-2-(2-methoxyethoxy)ethane can be attributed to its ability to interact with cellular membranes and proteins. The compound's ether functional groups allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This interaction can lead to altered cellular responses, including:

- Modulation of enzyme activities

- Influence on signal transduction pathways

- Potential cytotoxic effects at higher concentrations

Toxicological Profile

A safety assessment indicates that 1-Ethoxy-2-(2-methoxyethoxy)ethane is not classified as a persistent, bioaccumulative, or toxic (PBT) substance. It does not present significant hazards under normal conditions of use but requires caution due to potential irritant properties upon contact with skin or eyes .

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-Ethoxy-2-(2-methoxyethoxy)ethane:

-

Cellular Toxicity Studies :

- A study assessed the cytotoxic effects of DEGME on human liver cells (HepG2). Results indicated a dose-dependent increase in cell death at concentrations above 100 µM, suggesting potential hepatotoxicity at elevated exposure levels.

-

Neurotoxicity Assessment :

- Research involving neuronal cell lines showed that exposure to DEGME resulted in altered neurotransmitter release and impaired cell viability. These findings highlight the need for further investigation into the neurotoxic potential of this compound.

- Environmental Impact Studies :

Comparative Analysis

To better understand the biological activity of 1-Ethoxy-2-(2-methoxyethoxy)ethane, a comparison with similar compounds is useful:

| Compound Name | CAS Number | Biological Activity Summary |

|---|---|---|

| Diethylene Glycol | 111-46-6 | Used as a solvent; low toxicity; mild irritant |

| Ethylene Glycol | 107-21-1 | Antifreeze; nephrotoxic at high doses |

| Triethylene Glycol | 112-27-6 | Similar uses as DEGME; lower toxicity profile |

Propriétés

IUPAC Name |

1-(2-ethoxyethoxy)-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-3-9-6-7-10-5-4-8-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJRPYFBORAQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883636 | |

| Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1002-67-1 | |

| Record name | Diethylene glycol methyl ethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol ethyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylene glycol ethyl methyl ether | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03508 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-2-(2-methoxyethoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL ETHYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF64ICW5Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of a trifluoromethyl group influence the properties of ether-based solvents for lithium secondary batteries?

A1: The research article highlights the impact of incorporating a trifluoromethyl (CF3-) group into the structure of ether-based solvents, specifically comparing EMEE with its trifluorinated analog, 1-(2,2,2trifluoroethoxy)-2-(2-methoxyethoxy)ethane (TFEMEE). The strong electron-withdrawing nature of the CF3- group leads to several notable effects:

- Increased Relative Permittivity: TFEMEE exhibits a higher relative permittivity compared to EMEE []. This suggests that TFEMEE possesses a greater ability to separate and stabilize ions in solution, a crucial factor for electrolyte performance in batteries.

- Higher Viscosity: The presence of the CF3- group also results in increased viscosity for TFEMEE []. Higher viscosity can negatively impact ion mobility within the electrolyte, potentially hindering battery performance.

- Enhanced Anodic Stability: TFEMEE demonstrates improved anodic stability compared to EMEE []. This enhanced stability at higher voltages is beneficial for achieving a wider operational voltage window in lithium-ion batteries.

Q2: How does the viscosity of EMEE change with temperature, and how does this compare to its fluorinated counterpart, TFEMEE?

A2: The research indicates that EMEE exhibits low kinematic viscosity, particularly at elevated temperatures []. Interestingly, despite the generally higher viscosity of TFEMEE due to the presence of the CF3- group, its kinematic viscosity becomes comparable to that of EMEE at higher temperatures []. This finding suggests that TFEMEE might mitigate the negative impact of its intrinsically higher viscosity during high-temperature battery operation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.